molecular formula C16H18ClNO4 B1205027 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No.: B1205027
M. Wt: 323.77 g/mol
InChI Key: KNWZHZRCAOCXMF-UHFFFAOYSA-N
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Description

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from phenol and ethyl acetoacetate through a condensation reaction.

    Chlorination: The chromen-2-one core is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated chromen-2-one is alkylated at the 4-position with propyl bromide in the presence of a base like potassium carbonate.

    Etherification: The resulting compound is then subjected to etherification with N,N-dimethylacetamide in the presence of a suitable catalyst like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted chromen-2-one derivatives.

Scientific Research Applications

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
  • ETHYL 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
  • 4-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yloxy)methyl]benzoic acid methyl ester

Uniqueness

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H18ClNO4

Molecular Weight

323.77 g/mol

IUPAC Name

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-N,N-dimethylacetamide

InChI

InChI=1S/C16H18ClNO4/c1-4-5-10-6-16(20)22-13-8-14(12(17)7-11(10)13)21-9-15(19)18(2)3/h6-8H,4-5,9H2,1-3H3

InChI Key

KNWZHZRCAOCXMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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